molecular formula C23H28N2O5S B12777385 hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium CAS No. 73545-22-9

hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium

Cat. No.: B12777385
CAS No.: 73545-22-9
M. Wt: 444.5 g/mol
InChI Key: KNHMHFYLZSICJR-UHFFFAOYSA-M
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Description

Hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium is a complex organic compound with a unique structure that combines elements of indole and quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium typically involves multi-step organic reactions. The process begins with the preparation of the indole and quinoline precursors, followed by their condensation under controlled conditions to form the desired product. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, solvent type, and reaction time are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce indole-based compounds.

Scientific Research Applications

Hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism by which hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities and biological activities.

    Quinoline Derivatives: Compounds such as quinine and chloroquine are well-known for their medicinal properties.

Uniqueness

What sets hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium apart is its unique combination of indole and quinoline structures, which imparts distinct chemical and biological properties. This dual nature allows it to participate in a broader range of reactions and applications compared to its individual components.

Properties

CAS No.

73545-22-9

Molecular Formula

C23H28N2O5S

Molecular Weight

444.5 g/mol

IUPAC Name

hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium

InChI

InChI=1S/C23H27N2O.H2O4S/c1-23(2)19-9-5-6-10-21(19)24(3)22(23)13-15-25-14-7-8-17-16-18(26-4)11-12-20(17)25;1-5(2,3)4/h5-6,9-13,15-16H,7-8,14H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

KNHMHFYLZSICJR-UHFFFAOYSA-M

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C/C=[N+]3CCCC4=C3C=CC(=C4)OC)C)C.OS(=O)(=O)[O-]

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=[N+]3CCCC4=C3C=CC(=C4)OC)C)C.OS(=O)(=O)[O-]

Origin of Product

United States

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